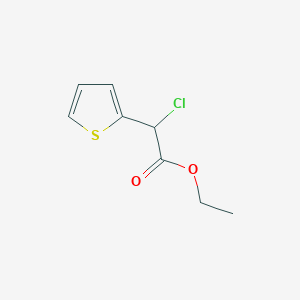
Ethyl 2-chloro-2-thiophen-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-thiophen-2-ylacetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-thiophen-2-ylacetate typically involves the chlorination of ethyl 2-thiophen-2-ylacetate. One common method is the reaction of ethyl 2-thiophen-2-ylacetate with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces a chlorine atom at the alpha position of the ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-thiophen-2-ylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-2-thiophen-2-ylacetate or ethyl 2-thiocyanato-2-thiophen-2-ylacetate.
Oxidation: Products include ethyl 2-chloro-2-thiophen-2-ylsulfoxide or ethyl 2-chloro-2-thiophen-2-ylsulfone.
Reduction: The major product is ethyl 2-chloro-2-thiophen-2-ylmethanol.
Scientific Research Applications
Ethyl 2-chloro-2-thiophen-2-ylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-thiophen-2-ylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-thiophen-2-ylacetate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2-thiophen-2-ylacetate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Ethyl 2-iodo-2-thiophen-2-ylacetate: Contains an iodine atom, making it more reactive in certain substitution reactions compared to its chloro counterpart.
Uniqueness
Ethyl 2-chloro-2-thiophen-2-ylacetate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions
Properties
Molecular Formula |
C8H9ClO2S |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
ethyl 2-chloro-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |
InChI Key |
IAGNBJOHMOSJKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















